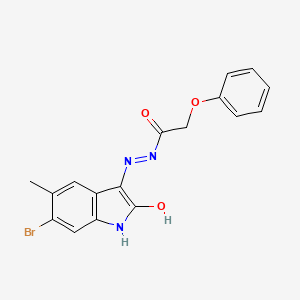![molecular formula C18H13N3O4 B11691272 N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11691272.png)
N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are compounds containing a functional group that forms when an amine reacts with an aldehyde or ketone This particular compound is derived from the condensation of 1-hydroxynaphthalene-2-carbaldehyde and 3-nitrobenzohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 1-hydroxynaphthalene-2-carbaldehyde and 3-nitrobenzohydrazide in an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: The major product would be the corresponding naphthoquinone derivative.
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted hydrazones.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its biological activity, as it can inhibit the function of metalloenzymes by chelating the metal ions required for their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-N’-[(2-Hydroxynaphthalen-1-yl)methylidene]nicotinohydrazide
Uniqueness
N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and nitro groups, which contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H13N3O4 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C18H13N3O4/c22-17-14(9-8-12-4-1-2-7-16(12)17)11-19-20-18(23)13-5-3-6-15(10-13)21(24)25/h1-11,22H,(H,20,23)/b19-11+ |
InChI Key |
GEDJDVCJBRNBIT-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B11691198.png)
![2,2'-({4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanediyl)bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11691206.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691219.png)
![Cyclohexyl 4-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B11691237.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(naphthalen-1-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691249.png)
![Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11691253.png)

![2,4-dichloro-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11691279.png)
![2-[(4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11691291.png)
![N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide](/img/structure/B11691292.png)
![5-[4-(dipropylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11691297.png)
![5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-iodo-5-methoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-](/img/structure/B11691312.png)
